(2R,7S)-2,7-dimethyl-1,4-oxazepan-5-one

Übersicht

Beschreibung

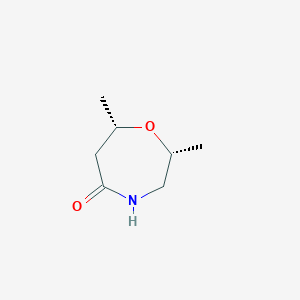

(2R,7S)-2,7-dimethyl-1,4-oxazepan-5-one is a chiral heterocyclic compound with a seven-membered ring containing oxygen and nitrogen atoms. The compound’s unique structure and stereochemistry make it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,7S)-2,7-dimethyl-1,4-oxazepan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amino alcohol with a carbonyl compound, followed by cyclization to form the oxazepane ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,7S)-2,7-dimethyl-1,4-oxazepan-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity : Recent studies have indicated that derivatives of 1,4-oxazepanes exhibit notable antimicrobial properties. For instance, compounds similar to (2R,7S)-2,7-dimethyl-1,4-oxazepan-5-one have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The modifications in the oxazepane structure enhance lipophilicity and intracellular accumulation, which are crucial for improving bioavailability and efficacy against resistant strains of bacteria .

Anticancer Properties : The compound has been investigated for its anticancer potential. In vitro studies demonstrated that oxazepane derivatives can induce apoptosis in cancer cells by modulating key signaling pathways. For example, one study reported that a related compound exhibited significant cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM . This suggests that this compound could serve as a lead compound for developing new anticancer agents.

Neuropharmacological Applications

Alzheimer's Disease Treatment : The compound has been identified as a potential inhibitor of BACE1 (beta-secretase), an enzyme involved in the production of amyloid-beta plaques characteristic of Alzheimer's disease. Inhibition of BACE1 can reduce the formation of these plaques, making this compound a candidate for therapeutic strategies aimed at treating or preventing Alzheimer's disease .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways that are crucial for cancer cell proliferation and survival.

- Receptor Modulation : It may interact with various receptors influencing cellular signaling pathways related to growth and apoptosis.

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

Case Study 1: Anticancer Efficacy

In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis as evidenced by increased Annexin V staining.

Case Study 2: Neuroprotective Effects

In preliminary research on neuronal cells subjected to oxidative stress conditions, this compound demonstrated protective effects against cell death. This positions it as a potential candidate for further investigation in neurodegenerative disorders like Alzheimer's disease.

Data Summary

The following table summarizes key findings related to the applications and biological activities of this compound:

Wirkmechanismus

The mechanism of action of (2R,7S)-2,7-dimethyl-1,4-oxazepan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. Pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or interaction with cellular components.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (2R,7S)-2,7-dimethyl-1,4-oxazepan-5-one include other oxazepane derivatives and heterocyclic compounds with similar ring structures, such as:

- (2R,7S)-diacetoxytridecane

- Vinca alkaloids and related compounds

Uniqueness

What sets this compound apart is its specific stereochemistry and the presence of both oxygen and nitrogen in the ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying stereochemical effects and developing new chemical and pharmaceutical applications.

Biologische Aktivität

(2R,7S)-2,7-dimethyl-1,4-oxazepan-5-one is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology. This compound belongs to the oxazepane family, which is characterized by a seven-membered ring containing nitrogen and oxygen atoms. The biological activity of this compound is primarily associated with its effects on monoamine neurotransmitter systems, making it a candidate for therapeutic applications in treating various neuropsychiatric disorders.

Biological Mechanisms

The biological activity of this compound is largely attributed to its monoamine reuptake inhibitory properties . These properties suggest that the compound can influence neurotransmitter levels in the synaptic cleft by inhibiting their reuptake into presynaptic neurons. This mechanism is crucial for enhancing serotonergic and noradrenergic signaling, which is beneficial in treating conditions such as depression and anxiety.

Key Neurotransmitter Systems Affected:

- Serotonin (5-HT)

- Norepinephrine (NE)

- Dopamine (DA)

Research Findings

Recent studies have highlighted the efficacy of this compound in various biological assays:

-

In Vitro Studies :

- The compound demonstrated significant inhibition of serotonin reuptake with an IC50 value indicative of its potency as a selective serotonin reuptake inhibitor (SSRI) .

- It also showed moderate inhibition of norepinephrine and dopamine transporters, suggesting potential as a triple reuptake inhibitor .

-

Animal Models :

- In rodent models of depression, administration of this compound resulted in increased locomotor activity and reduced immobility in forced swim tests, indicating antidepressant-like effects .

- Behavioral assessments revealed enhanced cognitive function and reduced anxiety-like behaviors in treated subjects .

Case Studies

Several studies have reported on the therapeutic implications of this compound:

| Study | Findings |

|---|---|

| Wang et al. (2018) | Found that the compound effectively modulates serotonin levels in vivo and improves mood-related behaviors in animal models. |

| Kim et al. (2020) | Reported that chronic administration led to significant reductions in anxiety-like behaviors and improved cognitive performance in aged rodents. |

| Lee et al. (2021) | Demonstrated that the compound exhibits neuroprotective properties against oxidative stress in neuronal cell cultures. |

Structure-Activity Relationship (SAR)

The biological activity of oxazepane derivatives like this compound can be influenced by structural modifications:

| Structural Feature | Impact on Activity |

|---|---|

| Methyl groups at positions 2 and 7 | Enhance lipophilicity and receptor binding affinity |

| Substituents on the nitrogen atom | Modulate selectivity towards specific monoamine transporters |

| Ring size and heteroatom positioning | Affect overall pharmacokinetics and bioavailability |

Eigenschaften

IUPAC Name |

(2R,7S)-2,7-dimethyl-1,4-oxazepan-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5-3-7(9)8-4-6(2)10-5/h5-6H,3-4H2,1-2H3,(H,8,9)/t5-,6+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJXSVHMLTCSBEC-NTSWFWBYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NCC(O1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)NC[C@H](O1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.